molecular formula C15H14N2O3S B11663806 Methyl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate

Methyl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate

Cat. No.: B11663806
M. Wt: 302.4 g/mol
InChI Key: XXQWUCAXZIAJPE-UHFFFAOYSA-N
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Description

Methyl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate is a complex organic compound with a unique structure that includes a cyano group, a phenyl ring, and a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate typically involves multi-step organic reactions. One common method involves the reaction of 3-cyano-4-phenyl-6-oxo-1,4,5,6-tetrahydropyridine with methyl thioacetate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The cyano group and the phenyl ring play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The compound may inhibit or activate certain enzymes, affecting cellular processes such as proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound in synthetic chemistry and drug development .

Properties

Molecular Formula

C15H14N2O3S

Molecular Weight

302.4 g/mol

IUPAC Name

methyl 2-[(5-cyano-2-oxo-4-phenyl-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]acetate

InChI

InChI=1S/C15H14N2O3S/c1-20-14(19)9-21-15-12(8-16)11(7-13(18)17-15)10-5-3-2-4-6-10/h2-6,11H,7,9H2,1H3,(H,17,18)

InChI Key

XXQWUCAXZIAJPE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=C(C(CC(=O)N1)C2=CC=CC=C2)C#N

Origin of Product

United States

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